molecular formula C9H14O4 B13598589 3-Oxo-3-(tetrahydro-pyran-3-yl)-propionic acid methyl ester

3-Oxo-3-(tetrahydro-pyran-3-yl)-propionic acid methyl ester

Cat. No.: B13598589
M. Wt: 186.20 g/mol
InChI Key: QXCDVSJBZQWUQF-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxan-3-yl group attached to a 3-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(oxan-3-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-3-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(oxan-3-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-(oxan-3-yl)-3-oxopropanoic acid.

    Reduction: 3-(oxan-3-yl)-3-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(oxan-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of methyl 3-(oxan-3-yl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to form the corresponding acid and alcohol. The pathways involved include the ester hydrolysis pathway, which is crucial for the metabolism of ester-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxopropanoate: Lacks the oxan-3-yl group, making it less sterically hindered.

    Ethyl 3-(oxan-3-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxan ring.

Uniqueness

Methyl 3-(oxan-3-yl)-3-oxopropanoate is unique due to the presence of the oxan-3-yl group, which imparts specific steric and electronic properties to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-(oxan-3-yl)-3-oxopropanoate

InChI

InChI=1S/C9H14O4/c1-12-9(11)5-8(10)7-3-2-4-13-6-7/h7H,2-6H2,1H3

InChI Key

QXCDVSJBZQWUQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCCOC1

Origin of Product

United States

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